Barium metaphosphate
Description
Contextualization within Condensed Phosphates Research
Condensed phosphates are a class of polymers formed by the corner-sharing of PO₄ tetrahedra. This category is broadly divided into polyphosphates, which have linear chain structures, and cyclophosphates (formerly known as metaphosphates), which possess ring structures. Barium metaphosphate, with the chemical formula Ba(PO₃)₂, is a significant member of the polyphosphate family. wikipedia.orgattelements.com Its structure consists of barium cations (Ba²⁺) and long chains of polyphosphate anions ((PO₃⁻)n). wikipedia.orgattelements.com
Research has also identified hydrated forms of this compound, which are cyclic in nature, such as Ba₂(P₄O₁₂)·3.5H₂O and Ba₃(P₃O₉)₂·6H₂O. wikipedia.orgattelements.commsesupplies.com The term "metaphosphate" was historically used for both cyclic and long-chain polyphosphates, which led to some confusion in early literature. scienceopen.com Modern nomenclature now more clearly distinguishes between these structures. The study of this compound is also integral to materials science, particularly in the formation of specialty glasses. When combined with sodium polyphosphate, it creates a low-melting-point glass with a high coefficient of thermal expansion, a property that is valuable for creating seals with metals like aluminum. wikipedia.orgattelements.commsesupplies.com The addition of barium oxide to phosphate (B84403) glasses has been shown to enhance thermal stability, glass-forming ability, and chemical resistance. rsc.org
Historical Perspectives on this compound Investigations
The study of condensed phosphates has a rich history, with foundational work being laid by German chemists in the 19th and early 20th centuries. researchgate.net These early investigations were crucial in developing the synthesis techniques for a wide array of condensed phosphates. researchgate.net The chemistry of phosphates, particularly condensed phosphates, saw a significant intensification of research in the latter half of the 20th century, driven by their potential applications in various high-tech fields. researchgate.netresearchgate.net
A significant milestone in the specific study of this compound was the work of French chemists Jean-Claude Grenier, Claude Martin, and Andre Durif. In 1967, they reported on a new orthorhombic form of this compound, β-Ba(PO₃)₂, and provided key crystallographic data. researchgate.net This research distinguished it from previously known forms and was based on Weissenberg film data for structural determination. researchgate.net The continued interest in this compound and related compounds stems from their adaptable optical, magnetic, and chemical properties. researchgate.net
Evolution of Research Methodologies for this compound
The methods for investigating this compound and other condensed phosphates have evolved significantly over time. Early analytical techniques included classical wet chemical methods such as gravimetric and titrimetric analysis, as well as paper chromatography. researchgate.netcolby.edu While foundational, these methods were often time-consuming and required relatively large sample quantities. colby.edu
The advent of X-ray diffraction (XRD) provided a powerful tool for structural elucidation. Early structural work, such as the 1967 study by Grenier, Martin, and Durif, relied on Weissenberg film data. researchgate.net More recent redeterminations of crystal structures, like that of β-Ba(PO₃)₂, have utilized more advanced CCD (Charge-Coupled Device) data, allowing for higher precision, the determination of anisotropic displacement parameters for all atoms, and a more accurate understanding of bond lengths and coordination polyhedra. researchgate.net
Spectroscopic techniques have also become indispensable.
Infrared (IR) and Raman spectroscopy are used to investigate the structural units within phosphate glasses, revealing details about the phosphate network, such as the presence of Q² (middle) and Q¹ (end) tetrahedral units and the degree of polymerization or depolymerization. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ³¹P NMR, is a powerful tool for identifying and quantifying different phosphate species in both solid and solution states. researchgate.netresearchgate.net It allows for the direct observation of various chemical forms of phosphorus and can be used to determine the average chain length of polyphosphates. researchgate.netresearchgate.net
Chromatographic methods have seen significant advancements, offering improved separation and detection capabilities.
Ion-exchange chromatography (IEC) has been developed for the efficient separation of different polyphosphate oligomers. unimi.it
Capillary electrophoresis and electrospray ionization mass spectrometry (ESI-MS) have further enhanced the ability to characterize polyphosphates with high selectivity and low detection limits, often without the need for pre-separation steps. colby.edu
These modern analytical techniques have collectively provided a much more detailed and nuanced understanding of the structure and properties of this compound and the broader class of condensed phosphates.
Structure
2D Structure
Properties
CAS No. |
13762-83-9 |
|---|---|
Molecular Formula |
BaHO3P |
Molecular Weight |
217.31 g/mol |
InChI |
InChI=1S/Ba.HO3P/c;1-4(2)3/h;(H,1,2,3) |
InChI Key |
ZETBKPAMMCFXNH-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[Ba+2] |
Canonical SMILES |
O[P+](=O)[O-].[Ba] |
Origin of Product |
United States |
Comprehensive Structural Elucidation and Characterization of Barium Metaphosphate
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction is an indispensable tool for the solid-state characterization of barium metaphosphate. It allows for the non-destructive investigation of crystalline materials, providing fundamental information about the long-range atomic order, crystal structure, and phase composition.
Powder X-ray Diffraction for Phase Identification and Purity Analysis
Powder X-ray diffraction (PXRD) is the primary method used to verify the phase identity and assess the purity of a bulk sample of this compound. The technique involves directing X-rays onto a finely powdered sample and measuring the angular distribution of the scattered radiation to produce a unique diffraction pattern. rsc.org This pattern serves as a fingerprint for the crystalline solid.
For newly synthesized this compound, the experimental PXRD pattern is compared against standard patterns from crystallographic databases or patterns calculated from known single-crystal structures. acs.org A match confirms the identity of the synthesized phase. For instance, in the characterization of barium cyclotetraphosphate hydrate (B1144303) (Ba₂(P₄O₁₂)·3.5H₂O), all reflections in the powder pattern were successfully indexed and showed excellent agreement with the pattern calculated from single-crystal X-ray data, confirming the synthesis of a single-phase crystalline powder.
Furthermore, PXRD is crucial for identifying the presence of crystalline impurities or amorphous content. rsc.org Unmatched peaks in the diffraction pattern indicate that other crystalline phases are present, while a broad, non-specific rise in the baseline can suggest the presence of an amorphous (glassy) phase. researchgate.net This is particularly important in the study of barium phosphate (B84403) glasses, where XRD is used to confirm the absence of crystallinity before further analysis. wikipedia.org
Single-Crystal X-ray Diffraction for Atomic Arrangement Determination
While powder XRD identifies the bulk material, single-crystal X-ray diffraction (SC-XRD) provides the definitive, three-dimensional map of the atomic arrangement within the crystal lattice. nih.gov This powerful technique involves isolating a high-quality single crystal and analyzing its diffraction of a focused X-ray beam. The resulting data allows for the precise determination of unit cell dimensions, space group symmetry, and the exact coordinates of each atom.
The crystal structures of several this compound variants have been elucidated using this method. A notable example is the hydrated form, Ba₂(P₄O₁₂)·3.5H₂O, which was determined to crystallize in a monoclinic system. Its structure was solved using direct methods, which involves computationally phasing the measured diffraction intensities to generate an electron density map from which atomic positions are derived.
Another key example is the redetermination of the structure of β-Ba(PO₃)₂, the anhydrous form containing long polyphosphate chains. This analysis provided a much higher accuracy for bond lengths and the coordination environment of the barium cations compared to earlier studies. okstate.edu
Structural Parameters and Unit Cell Refinement
The data obtained from single-crystal XRD experiments are subjected to a refinement process to achieve the most accurate structural model. This involves iteratively adjusting atomic positions and thermal parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the final refined structure is typically assessed by parameters like the R-factor.
Crystallographic studies have revealed that this compound can exist in several distinct structures, each with unique unit cell parameters. The anhydrous form, β-Ba(PO₃)₂, consists of infinite polyphosphate chains, while hydrated forms contain cyclic metaphosphate anions. okstate.eduekb.eg For example, Ba₂(P₄O₁₂)·3.5H₂O crystallizes in the monoclinic space group C2/c, whereas a barium-lithium polyphosphate, Ba₂Li₃(PO₃)₇, also crystallizes in a monoclinic system but with the space group P2₁/a. dtic.mil
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Barium Cyclotetraphosphate Hydrate | Ba₂(P₄O₁₂)·3.5H₂O | Monoclinic | C2/c | 7.773 | 12.976 | 13.461 | 95.38 | dtic.mil |
| Barium Lithium Polyphosphate | Ba₂Li₃(PO₃)₇ | Monoclinic | P2₁/a | 18.014 | 8.535 | 11.584 | 104.48 | |
| Barium Dihydrogenomonophosphate | Ba(H₂PO₄)₂ | Triclinic | P-1 | 6.9917 | 7.1929 | 7.9667 | α=104.517, γ=109.459 |
Analysis of Polyphosphate Anion Conformations
X-ray crystallography reveals that the term "this compound" can refer to compounds with distinctly different phosphate anion structures. The anhydrous form, Ba(PO₃)₂, is a true polyphosphate, characterized by infinite chains of corner-sharing PO₄ tetrahedra extending through the crystal. okstate.eduekb.eg In the β-Ba(PO₃)₂ structure, these chains have a periodicity of two PO₄ tetrahedra. okstate.edu
In contrast, many hydrated forms are cyclic metaphosphates. ekb.eg For instance, Ba₂(P₄O₁₂)·3.5H₂O contains discrete cyclotetraphosphate anions, (P₄O₁₂)⁴⁻, where four PO₄ tetrahedra link to form a ring. dtic.mil Other hydrated forms may contain the trimetaphosphate ring, (P₃O₉)³⁻. ekb.eg Crystallographic analysis provides detailed information on the geometry of these anions, including the distinction between the P–O bonds of bridging oxygen atoms (P–O–P) and terminal oxygen atoms. In cyclophosphates, the angles formed by bridging oxygens (O–P–O) are typically smaller than those involving terminal oxygens, reflecting differences in bond character. dtic.mil
In-situ XRD Studies of Structural Transformations
In-situ X-ray diffraction is a powerful technique for studying structural changes in a material as they happen, for example, in response to temperature changes. dtic.mil This method involves collecting diffraction patterns continuously while the sample is heated or cooled, allowing for the real-time observation of phase transitions, decomposition reactions, or crystallization events.
During the thermal decomposition of barium dihydrogen orthophosphate to form this compound, XRD analysis showed that the initial crystal structure was surprisingly retained through a significant portion of the decomposition process before recrystallizing into the metaphosphate phase. While detailed in-situ high-temperature XRD studies specifically tracking the structural transformations of various this compound phases are not extensively documented in readily available literature, this technique holds significant potential. It could be used to precisely monitor the dehydration of cyclic hydrated forms and their potential transformation into the linear anhydrous polyphosphate, or to investigate high-temperature phase transitions in β-Ba(PO₃)₂ below its melting point. Such studies are recommended for resolving conflicting phase information that can arise from different synthesis and cooling conditions.
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides complementary information to XRD by probing the local atomic environment and bonding within the phosphate network. These techniques are sensitive to the vibrational modes of the polyphosphate or cyclophosphate anions, offering insights into the structure of the phosphate chains or rings.
In the study of Ba₂(P₄O₁₂)·3.5H₂O, the vibrational spectra clearly support the crystallographic findings. dtic.mil Specific frequency bands can be assigned to the stretching and bending modes of different parts of the cyclotetraphosphate anion and water molecules. For example, strong bands are assigned to the vibrations of terminal phosphorus-oxygen bonds (ν(POterm)) and asymmetric stretching of PO₂ groups (νas(PO₂)). The asymmetric and symmetric stretching of the P–O–P bridges (νas(POP) and νs(POP)) are also identified at distinct wavenumbers. The presence of water of hydration is confirmed by characteristic O–H stretching and H₂O bending (δ(H₂O)) vibrations. dtic.mil
FTIR studies on this compound glasses are also informative, revealing changes in the phosphate network as a function of composition. For example, analysis of FTIR spectra can show the depolymerization of the phosphate network, where the addition of modifier oxides breaks up the long phosphate chains. researchgate.net
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Ref. |
| Ba₂(P₄O₁₂)·3.5H₂O | IR | 1320-1195 | νas(PO₂) | dtic.mil |
| Ba₂(P₄O₁₂)·3.5H₂O | IR | 1195-950 | ν(POterm) | dtic.mil |
| Ba₂(P₄O₁₂)·3.5H₂O | IR | 895 | νas(POP) | dtic.mil |
| Ba₂(P₄O₁₂)·3.5H₂O | IR | 3425 | ν(H–O) | dtic.mil |
| Ba₂(P₄O₁₂)·3.5H₂O | IR | 1645 | δ(H₂O) | dtic.mil |
| Ba₂(P₄O₁₂)·3.5H₂O | Raman | ~1175 | νs(PO₂) | dtic.mil |
| Ba₂(P₄O₁₂)·3.5H₂O | Raman | 675 | νs(POP) | dtic.mil |
Raman Spectroscopy for Network Structure and Bonding Analysis
Raman spectroscopy is a powerful non-destructive technique for investigating the vibrational modes of molecules and crystal lattices, offering a detailed fingerprint of the material's structure. In the context of this compound, it is instrumental in characterizing the phosphate network.
The Raman spectra of this compound glasses and crystalline forms are characterized by several distinct bands corresponding to the vibrations of the phosphate tetrahedra (PO₄) that form the backbone of the structure. d-nb.inforesearchgate.net The primary structural units in metaphosphates are Q² tetrahedra (each PO₄ unit is linked to two other tetrahedra), forming long chains or rings.
Key vibrational modes observed in the Raman spectra of this compound include:
Symmetric stretching of non-bridging oxygen atoms (νs(PO₂)) : This is one of the most intense bands, typically appearing in the high-frequency region around 1175 cm⁻¹. d-nb.info Its position can be influenced by the type of modifying cation present. capes.gov.br
Asymmetric stretching of non-bridging oxygen atoms (νas(PO₂)) : This mode is found at a higher frequency than its symmetric counterpart, often around 1251-1270 cm⁻¹. researchgate.net
Symmetric stretching of bridging oxygen atoms (νs(P-O-P)) : These vibrations are characteristic of the linkages between phosphate tetrahedra and are typically found in the range of 675 to 780 cm⁻¹. d-nb.inforesearchgate.net Studies on barium zinc metaphosphate glasses have shown two bands at approximately 723 cm⁻¹ and 780 cm⁻¹, both attributed to νs(P-O-P) vibrations. researchgate.net
Asymmetric stretching of bridging oxygen atoms (νas(P-O-P)) : This mode appears around 895-900 cm⁻¹. d-nb.infointernationaljournalssrg.org In some crystalline forms like Ba₂(P₄O₁₂)·3.5H₂O, this band is shifted to lower wavenumbers compared to other polyphosphates. d-nb.info
Bending vibrations (δ(PO₂)) : These modes occur at lower frequencies, typically in the range of 400-600 cm⁻¹. ekb.eg
The presence and characteristics of a P=O double bond stretching mode, usually expected around 1322-1340 cm⁻¹, can also be identified, particularly in ultraphosphate compositions. researchgate.net The analysis of these vibrational bands provides a clear picture of the connectivity within the phosphate network. d-nb.info
Table 1: Assignment of Key Raman Vibrational Modes in this compound and Related Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Unit/Bond | Reference |
| Symmetric Stretch νs(PO₂) | ~1175 | Non-bridging O-P-O | d-nb.info |
| Asymmetric Stretch νas(PO₂) | 1251 - 1270 | Non-bridging O-P-O | researchgate.net |
| Symmetric Stretch νs(P-O-P) | 675 - 780 | Bridging P-O-P | d-nb.inforesearchgate.net |
| Asymmetric Stretch νas(P-O-P) | 895 - 900 | Bridging P-O-P | d-nb.infointernationaljournalssrg.org |
| Bending Vibration δ(PO₂) | 400 - 600 | O-P-O | ekb.eg |
| Stretching Vibration ν(P=O) | 1322 - 1340 | Double Bond P=O | researchgate.net |
Low-frequency Raman spectroscopy, which probes the region typically below 200 cm⁻¹, provides insights into the collective motions of the atoms and molecules in the glass network, often referred to as lattice dynamics. A characteristic feature in the low-frequency Raman spectra of glasses is the "Boson peak," which is related to the medium-range order and the structural correlation length of the disordered material. researchgate.net
Studies on barium-containing phosphate and borate (B1201080) glasses have utilized low-frequency Raman scattering to understand their structural characteristics. internationaljournalssrg.orgresearchgate.netscirp.org The position and shape of the Boson peak can be influenced by factors like chemical composition and temperature. researchgate.net In barium borate glasses, for instance, increasing the BaO content leads to a small shift of the boson peak to higher frequencies. researchgate.net This technique helps in characterizing the rigidity and connectivity of the glass network on a scale larger than that of individual bond vibrations. researchgate.net
Assignment of Vibrational Modes (e.g., P-O-P, PO₂, P=O)
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a complementary technique to Raman spectroscopy. It measures the absorption of infrared radiation by the material, identifying the functional groups present based on their characteristic vibrational frequencies. For this compound, FTIR is crucial for analyzing the phosphate network and detecting the presence of other species. researchgate.netulaval.ca
The main absorption bands in the FTIR spectra of metaphosphate glasses are associated with the vibrations of the PO₄ tetrahedra. researchgate.net Key bands include:
Asymmetric stretching of PO₂ groups (νas(PO₂)) around 1220-1270 cm⁻¹. researchgate.netresearchgate.net
Symmetric stretching of PO₂ groups (νs(PO₂)) around 1191 cm⁻¹. researchgate.net
Asymmetric stretching of P-O-P bridges (νas(P-O-P)) around 900 cm⁻¹. internationaljournalssrg.org
Symmetric stretching of P-O-P bridges (νs(P-O-P)) around 720-740 cm⁻¹. researchgate.net
FTIR spectroscopy is particularly effective in monitoring changes in the phosphate network structure, such as depolymerization. researchgate.net When modifier oxides like BaO are introduced into a phosphate glass network, they break the bridging P-O-P bonds, leading to a shortening of the phosphate chains. ekb.egulaval.ca This process is known as depolymerization.
This structural change is reflected in the FTIR spectra. For example, an increase in the concentration of modifier oxides can lead to:
A decrease in the intensity of bands associated with long phosphate chains (metaphosphates or Q² units). researchgate.net
The emergence and growth of bands corresponding to shorter phosphate units, such as pyrophosphates (P₂O₇⁴⁻, Q¹ units) and orthophosphates (PO₄³⁻, Q⁰ units). ulaval.caresearchgate.net
A shift in the position of the νas(PO₂) band to lower frequencies as the network depolymerizes. researchgate.net
In barium iron phosphate glasses, increasing Fe₂O₃ content leads to the diminishing amplitude of the P-O-P symmetric stretching band, indicating that P-O-Fe linkages replace the P-O-P bonds. researchgate.net Similarly, in barium vanadophosphate glasses, FTIR reveals the systematic conversion of metaphosphate chains into pyrophosphate and then orthophosphate groups as V₂O₅ substitutes P₂O₅. ulaval.caresearchgate.net This demonstrates the sensitivity of FTIR in tracking the degree of polymerization of the phosphate network.
FTIR spectroscopy is highly sensitive to the presence of water and hydroxyl (OH) groups within the glass structure. frontiersin.org The presence of these species is a critical factor, as they can significantly influence the properties of phosphate glasses. Water can be incorporated during the melting process or absorbed from the atmosphere.
In FTIR spectra, the presence of water and hydroxyl groups is identified by specific absorption bands:
A broad absorption band typically spanning from 2680 to 3400 cm⁻¹ is attributed to the fundamental stretching vibrations of P-O-H groups and molecular water (H₂O). rsc.org
A band around 1645 cm⁻¹ corresponds to the bending vibration of molecular water (δ(H₂O)). d-nb.info
The intensity of these bands can be used to quantify the water content in the glass. rsc.org For instance, studies have shown that re-melting the glass under a dry atmosphere, such as flowing N₂, can effectively reduce the intensity of the OH absorption band, indicating a decrease in the water content. rsc.org This dehydroxylation is crucial for applications where the presence of water is detrimental, such as in laser glasses.
Table 2: Key FTIR Absorption Bands in this compound Systems
| Wavenumber (cm⁻¹) | Assignment | Structural Implication | Reference |
| 2680 - 3400 | P-O-H stretching, H₂O stretching | Presence of hydroxyl groups and molecular water | rsc.org |
| ~1645 | H₂O bending (δ(H₂O)) | Presence of molecular water | d-nb.info |
| 1220 - 1270 | Asymmetric stretch of PO₂ (νas(PO₂)) | Middle of phosphate chains (Q² units) | researchgate.netresearchgate.net |
| ~900 | Asymmetric stretch of P-O-P (νas(P-O-P)) | Bridging oxygen linkages | internationaljournalssrg.org |
| 720 - 740 | Symmetric stretch of P-O-P (νs(P-O-P)) | Bridging oxygen linkages, indicates network connectivity | researchgate.net |
Correlation with Phosphate Chain Length and Depolymerization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P Magic Angle Spinning (MAS) NMR, is an exceptionally powerful tool for the structural analysis of phosphate glasses. escholarship.orgresearchgate.net It provides quantitative information about the local environment of the phosphorus atoms, allowing for the direct identification and quantification of different phosphate structural units, denoted as Qⁿ species. The Qⁿ terminology refers to a PO₄ tetrahedron connected to 'n' other PO₄ tetrahedra.
For barium phosphate glasses, ³¹P MAS-NMR spectra reveal distinct resonances corresponding to different Qⁿ units:
Q³ species : These represent phosphorus atoms in a fully polymerized network (like in pure P₂O₅) and resonate at approximately -38 ppm.
Q² species : These are the middle groups in phosphate chains or rings, characteristic of the metaphosphate composition. They typically show a chemical shift of about -27 ppm. researchgate.net
Q¹ species : These are the end groups of phosphate chains (pyrophosphates) and resonate around -10 ppm.
Q⁰ species : These are isolated orthophosphate tetrahedra, and their resonance is found near 0 ppm.
By analyzing the ³¹P MAS-NMR spectra, researchers can determine the relative proportions of these Qⁿ species, offering a direct measure of the degree of polymerization of the phosphate network. For example, in the BaO-P₂O₅ glass system, compositions with less than 50 mol% BaO show resonances for Q³ and Q² species. As the BaO content increases beyond 50 mol% (moving from metaphosphate to pyrophosphate compositions), the spectra show resonances for Q² and Q¹ species, indicating the depolymerization of the network.
Furthermore, NMR can be enhanced through double resonance techniques like ¹H-³¹P Cross-Polarization (CP) MAS NMR, which can identify phosphate sites that are in close proximity to protons, providing valuable information on the location of hydroxyl groups within the structure. escholarship.org
³¹P Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) for Phosphate Speciation (Qⁿ units)
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface.
In the analysis of this compound and related glasses, XPS core level spectra for oxygen (O1s), phosphorus (P2p), and barium (Ba3d) are of primary interest. When doped with elements like vanadium, the V2p spectrum is also analyzed.
O1s Spectrum: The O1s spectrum in phosphate glasses can be deconvoluted into components representing bridging oxygen (BO) in P-O-P linkages and non-bridging oxygen (NBO) in P-O⁻ groups that interact with modifier cations like Ba²⁺. acs.org The dominant peak is typically associated with NBOs, while a shoulder at higher binding energy indicates the presence of BOs. acs.org
P2p Spectrum: The P2p spectrum shows a doublet (P2p₃/₂ and P2p₁/₂) due to spin-orbit splitting. ulaval.ca The binding energy of the P2p peak can shift depending on the chemical environment. For example, a shift to lower binding energy can indicate an increase in the electronic state density around the phosphorus atom, such as with the formation of P-O-V bonds. ulaval.ca
V2p Spectrum: In vanadium-containing glasses, the V2p spectrum can indicate the presence of multiple valence states of vanadium ions. ulaval.caresearchgate.net
Ba3d Spectrum: The Ba3d spectrum also exhibits a spin-orbit doublet (Ba3d₅/₂ and Ba3d₃/₂). researchgate.net The binding energies are characteristic of the Ba²⁺ state. researchgate.net In some cases, the Ba3d peaks can be deconvoluted into multiple components, suggesting different chemical environments for the barium ions. researchgate.net
Table 2: Typical Binding Energies from XPS Analysis of Barium Phosphate-based Glasses
| Core Level | Peak | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|
| Ba 3d | 3d₅/₂ | 777.6 - 780.0 | researchgate.net |
| Ba 3d | 3d₃/₂ | 792.8 - 795.4 | researchgate.net |
| P 2p | 2p₃/₂ | ~132 | researchgate.net |
| O 1s | Bridging Oxygen (BO) | ~532.5 | mdpi.com |
| O 1s | Non-Bridging Oxygen (NBO) | ~531 | acs.orgresearchgate.net |
XPS analysis is crucial for identifying the various chemical bonding environments within the glass network. In vanadium barium phosphate glasses, XPS measurements have confirmed the presence of P-O-P, P-O-V, and V-O-V structural bonds. ulaval.caresearchgate.netacs.orgacs.orgscispace.com The formation of P-O-V and P-O-Ba linkages provides cross-linking between short phosphate structural units, which can enhance the rigidity of the glass network. ulaval.ca Conversely, the breaking of P-O-P linkages and the formation of V-O-V bridge bonds can lead to depolymerization. ulaval.ca The relative abundance of bridging and non-bridging oxygens, determined from the O1s spectrum, provides insight into the degree of polymerization of the glass structure. acs.orgmdpi.com
Core Level Spectra Analysis (O1s, P2p, V2p, Ba3d)
Microscopic and Spectroscopic Imaging Techniques
Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface topography and morphology of materials. For this compound, SEM analysis can reveal the particle shape, size, and degree of agglomeration.
In studies of synthesized barium phosphate particles, SEM images have shown nano-agglomerates with sizes typically less than 3 μm. researchgate.net The morphology can vary depending on synthesis conditions, with observations of irregular flakes, rice grain-like structures, and rod-shaped nanostructures. researchgate.netnanoient.orgnanoient.org For example, barium sulfate (B86663) nanoparticles, sometimes stabilized with sodium hexametaphosphate, have been observed with rice grain-like or rod-shaped morphologies. nanoient.orgmdpi.com The morphology of barium sulfate particles has been shown to be significantly influenced by the presence of additives during precipitation. mdpi.commatec-conferences.orgresearchgate.net In the context of glass-ceramics, SEM is used to study the microstructure, including the size and distribution of crystalline phases within the glass matrix. marquette.eduscience.gov
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution, real-space imaging of materials at the nanoscale. In the context of this compound, particularly in its nanopowder or nanostructured forms, TEM is instrumental for elucidating critical morphological and structural characteristics. The technique involves directing a high-energy beam of electrons through an ultra-thin specimen. As the electrons pass through, they interact with the material, and the resulting transmitted and scattered electrons are focused by a series of electromagnetic lenses to form an image.
The primary application of TEM in the analysis of this compound is the direct visualization of its nanostructure. Research on related nanostructured phosphate materials demonstrates that TEM can reveal detailed information about particle size, size distribution, and morphology. researchgate.net For instance, analysis of barium phosphate nanopowders has shown the ability to distinguish between rod-shaped and spherical particle morphologies, a critical factor that can influence the material's bulk properties and performance in various applications. researchgate.net When applied to this compound, TEM imaging would allow researchers to assess the uniformity of synthesized nanoparticles and observe features such as crystallinity and the presence of any agglomeration.
Studies on other barium-containing nanoparticles, such as barium sulfate, have utilized TEM to confirm particle size ranges, for example, identifying nanoparticles within a 30–50 nm range. researchgate.net This level of detail is crucial for quality control in the synthesis of nanomaterials and for understanding how synthesis parameters affect the final product's physical characteristics. High-resolution TEM (HR-TEM) can further provide information on the crystalline nature of the nanoparticles by imaging the atomic lattice fringes, offering insights into the crystal structure and defects.
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping
Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX or XEDS) is an analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.orgthermofisher.com It is frequently integrated with electron microscopy techniques, including TEM and Scanning Electron Microscopy (SEM). The process relies on the interaction between the electron beam and the sample, which causes atoms in the specimen to emit characteristic X-rays. wikipedia.org The energy of these X-rays is unique to each element, allowing for the identification of the elements present in the sample. wikipedia.orgthermofisher.com
For this compound (Ba(PO₃)₂), EDS analysis serves as a crucial tool to confirm its elemental composition and stoichiometry. The technique can generate a spectrum showing peaks corresponding to the elements present (Barium, Phosphorus, and Oxygen) and can provide quantitative data on their relative abundance. This is particularly important to verify the purity of the synthesized material and to ensure the correct Ba:P atomic ratio. For example, in the analysis of barium phosphate, EDS has been used to confirm the elemental composition, where deviations from the theoretical Ba/P ratio could indicate an incomplete reaction or the presence of impurities.
Furthermore, EDS can be used to perform elemental mapping, which provides a visual representation of the spatial distribution of each constituent element across the sample. researchgate.net This is highly valuable for assessing the homogeneity of the this compound material. A uniform distribution of Barium, Phosphorus, and Oxygen in an EDS map would indicate a well-synthesized, homogenous compound, whereas localized concentrations of specific elements could point to phase segregation or the presence of secondary phases.
Below is a table detailing the theoretical elemental composition of pure this compound by mass, which EDS analysis would be used to verify.
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Atoms in Formula | Total Mass per Element ( g/mol ) | Mass Percentage (%) |
| Barium | Ba | 137.33 | 137.33 | 1 | 137.33 | 46.51% |
| Phosphorus | P | 30.97 | 30.97 | 2 | 61.94 | 20.98% |
| Oxygen | O | 16.00 | 16.00 | 6 | 96.00 | 32.51% |
| Total | Ba(PO₃)₂ | 295.27 | 9 | 295.27 | 100.00% |
Advanced Structural and Microstructural Studies of Barium Metaphosphate Systems
Polymorphism and Phase Transitions in Barium Metaphosphate
This compound, with the chemical formula Ba(PO₃)₂, is known to exhibit polymorphism, existing in different crystalline forms depending on the temperature. nih.govresearchgate.net These polymorphic transformations are crucial as they influence the material's properties and potential applications.
Research has identified three primary polymorphic modifications of this compound: the α, β, and γ forms. nih.gov
γ-Ba(PO₃)₂: This is a low-temperature form.
β-Ba(PO₃)₂: This is the stable form at intermediate temperatures. nih.gov A detailed redetermination of its structure using modern diffraction techniques has provided high-accuracy data. nih.govresearchgate.net The β-form crystallizes in the orthorhombic system. nih.govpatsnap.com Its structure is composed of infinite polyphosphate chains of linked PO₄ tetrahedra extending parallel to the attelements.com direction, with a periodicity of two tetrahedra. nih.govresearchgate.net The Ba²⁺ cations are situated between these chains, coordinated by ten oxygen atoms in a distorted polyhedron. nih.govresearchgate.net
α-Ba(PO₃)₂: This is the high-temperature form. nih.gov The crystal structure of the α-form is not yet fully determined. nih.gov
In addition to these anhydrous polymorphs, several hydrated forms are known, which are technically cyclic metaphosphates, such as Ba₂(P₄O₁₂)·3.5H₂O and Ba₃(P₃O₉)₂·6H₂O. wikipedia.orgmsesupplies.comiphy.ac.cn
A data table with the crystallographic information for β-Ba(PO₃)₂ is provided below.
The transformations between the different polymorphs of this compound are temperature-dependent. nih.gov The γ-form transforms to the β-form at 978 K (705 °C). nih.gov The stable β-form subsequently transforms to the high-temperature α-form at 1058 K (785 °C). nih.gov
The study of phase transition kinetics involves understanding the speed and mechanism of these structural changes. chalmers.se Generally, phase transitions can occur through processes like nucleation and growth, where small regions (nuclei) of the new phase form and then expand. osti.gov The kinetics can be influenced by factors such as particle size, where finer particles might exhibit different transformation behaviors compared to coarser ones. uc.edu While the transition temperatures for Ba(PO₃)₂ are established, detailed kinetic studies on the mechanisms, such as whether the transformations are reconstructive or displacive, are less commonly reported in the available literature. The process of phase separation can be understood through concepts like spinodal decomposition, where a system is unstable to small fluctuations in composition, leading to the spontaneous formation of distinct phases. rsc.org
Identification and Characterization of Different Crystalline Forms
Structural Defects and Disorder in this compound Systems
The idealized crystal lattice provides a fundamental model for understanding solids, but real materials, including this compound, invariably contain a variety of structural defects. These imperfections can be thermodynamically driven or introduced during synthesis and processing, and they significantly influence the material's properties. In amorphous systems like phosphate (B84403) glasses, the concept of disorder is inherent to the structure itself, but specific, localized defects still exist and play a critical role.
Characterization of Point Defects and Extended Defects
Defects in solid-state materials are broadly classified as point defects, which are localized at single atomic sites, and extended defects, which involve one or two-dimensional irregularities in the crystal lattice.
Point Defects: These are zero-dimensional defects and include vacancies (an atom missing from a lattice site), interstitial defects (an atom occupying a site that is normally empty), and substitutional impurities (a host atom replaced by a foreign atom). In ionic materials like this compound, maintaining charge neutrality is crucial. Therefore, defects often form in pairs, such as a Schottky defect (a pair of cation and anion vacancies) or a Frenkel defect (an ion displaced to an interstitial site, creating a vacancy).
In this compound glasses, the disordered network of phosphate tetrahedra provides a more complex landscape for defects. Research into alkali phosphate glasses has identified several paramagnetic intrinsic point defects, which can be characterized using techniques like Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy. These include:
P-type centers: These defects are associated with the phosphorus atom. For example, a hole trapped by a three-fold coordinated phosphorus atom (a PO₃ unit) has been proposed as one possible defect center.
Oxygen-related centers: These are common in phosphate glasses and often involve non-bridging oxygen atoms. An electron trapped at a non-bridging oxygen vacancy is another potential defect.
While these specific centers have been studied more extensively in simpler alkali phosphate glasses, similar mechanisms are expected to occur in the more complex this compound glass network.
Extended Defects: These defects extend through one or two dimensions.
Dislocations (Line Defects): These are one-dimensional defects, such as an extra half-plane of atoms inserted into the lattice (an edge dislocation).
Planar Defects: These include grain boundaries in polycrystalline materials, where crystallites with different orientations meet, and stacking faults, which are errors in the sequence of atomic planes.
In glassy this compound, which lacks long-range order, the concept of extended defects translates to inhomogeneities, regions of stress, or interfaces within the material that arise during processing.
Influence of Synthesis Conditions on Defect Formation
The type and concentration of defects in this compound systems are highly dependent on the synthesis and processing methods employed.
Purity of Precursors: The presence of impurities in the starting materials, such as barium carbonate (BaCO₃) or phosphoric acid (HPO₃), is a primary source of extrinsic substitutional defects.
Melt-Quenching and Cooling Rate: For glassy this compound, the common synthesis method is melt-quenching. During this process, the high-temperature molten state is rapidly cooled to below the glass transition temperature (Tg), freezing the disordered structure in place. This rapid cooling can trap a high concentration of thermodynamic defects (like vacancies) that are stable at high temperatures but would otherwise be eliminated during slow cooling. The rate of cooling directly influences the "fictive temperature" of the glass, which is a measure of its frozen-in structural state and associated defect concentration.
Processing Atmosphere: The atmosphere in which melting occurs can introduce defects. For instance, melting in air can lead to oxidation of components or reactions with atmospheric gases, creating specific defect centers.
Mechanical Stress and Post-Processing: Mechanical processes like grinding can introduce surface defects and dislocations. Conversely, a post-synthesis heat treatment known as annealing, where the material is heated below its glass transition or melting temperature and then slowly cooled, can significantly reduce the concentration of defects by allowing the atomic structure to relax and move towards a lower-energy, more ordered state. This process is critical for removing internal stresses introduced during rapid cooling.
Structure-Property Relationships in this compound-Based Materials
The atomic arrangement, phosphate network structure, and the nature of the chemical bonds in this compound systems directly govern their macroscopic physical and chemical properties. By systematically altering the composition, researchers can tailor these properties for specific applications.
Correlation between Structural Features and Macroscopic Behaviors
In this compound glasses, modifying the composition, for example by substituting barium oxide (BaO) with other oxides like sodium oxide (Na₂O) or zinc oxide (ZnO), leads to predictable changes in the material's behavior. The Ba²⁺ ion typically acts as a network modifier, disrupting the P-O-P linkages of the phosphate chains.
Key correlations include:
Thermal Properties: The glass transition temperature (Tg) and the coefficient of thermal expansion (CTE) are strongly influenced by the network's connectivity and bond strength. Substituting a lower field strength ion like Na⁺ with a higher field strength ion like Ba²⁺ strengthens the glass network through more covalent Ba–O–P bonds. wikipedia.orgloradchemical.com This increased network rigidity leads to a higher Tg and a lower CTE. wikipedia.orgloradchemical.comwikipedia.org
Optical Properties: The refractive index of these glasses also shows a dependence on composition. Increasing the BaO content, which has a higher electronic density compared to modifiers like Na₂O, leads to an increase in the refractive index. wikipedia.orgwikipedia.org
The following table summarizes the observed effects of compositional changes on the macroscopic properties of this compound-based glasses.
| Compositional Change | Effect on Density | Effect on Glass Transition Temp. (Tg) | Effect on Coeff. of Thermal Expansion (CTE) | Effect on Refractive Index | Underlying Structural Reason | References |
| Increasing BaO content | Increases | Increases | Decreases | Increases | Higher molar mass of BaO; stronger cross-linking by Ba²⁺ ions strengthens the network. | wikipedia.orgwikipedia.orgloradchemical.comwikipedia.org |
| Replacing Na₂O with BaO | Increases | Increases | Decreases | Increases | Higher ionic field strength of Ba²⁺ compared to Na⁺ leads to stronger, more covalent Ba-O-P bonds. | wikipedia.orgloradchemical.comwikipedia.org |
| Replacing BaO with ZnO | Decreases | Complex: Decreases at low ZnO content, then increases. | - | - | Initial decrease due to phosphate chain shortening; subsequent increase due to the high field strength of Zn²⁺ tightening the network. | nih.govnih.gov |
Influence of Chain Length and Cross-Linking on Material Performance
The performance of this compound materials is fundamentally linked to the length and connectivity of the phosphate chains that form the structural backbone.
Phosphate Chain Length: The structure of phosphate glasses is often described using Qⁿ notation, where 'n' represents the number of bridging oxygen atoms connecting a PO₄ tetrahedron to neighboring tetrahedra. In pure metaphosphate, the structure consists of long chains of Q² units (two bridging oxygens). The addition of modifier oxides like BaO introduces non-bridging oxygens (NBOs), breaking the P-O-P bonds and shortening the average phosphate chain length. This process is known as depolymerization. For example, increasing BaO content can increase the proportion of shorter Q¹ units at the expense of Q² units. wikipedia.org This shortening of the polymer chains can initially lead to a more flexible network and a decrease in the glass transition temperature. nih.govnih.govsol-gel.net
Cross-Linking: The divalent barium cations (Ba²⁺) act as ionic cross-links between the negatively charged non-bridging oxygens of adjacent phosphate chains. The strength of this cross-linking is a critical factor determining the material's properties. The high ionic field strength of Ba²⁺ ions creates strong, relatively covalent Ba-O-P bonds, resulting in a tightly bound and rigid network. wikipedia.orgloradchemical.com This strong cross-linking is responsible for the enhanced thermal stability and chemical durability observed when BaO is added to phosphate glasses. When compared to monovalent ions like Na⁺, the divalent Ba²⁺ ions are much more effective cross-linkers, leading to significant improvements in mechanical properties and thermal stability. This cross-linking effect can be so pronounced that under certain conditions, such as high friction, it can lead to structural transformations that enhance the mechanical strength of the material.
Thermal Behavior and Decomposition Mechanisms of Barium Metaphosphate
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) Studies
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are pivotal in characterizing the thermal transitions of barium metaphosphate. These techniques measure the difference in heat flow between a sample and a reference as a function of temperature, revealing key thermal events such as glass transition, crystallization, and melting.
The glass transition temperature (Tg) is a critical parameter for amorphous materials like this compound glass, representing the temperature at which the material transitions from a hard, glassy state to a more rubbery, viscous one. For barium-containing phosphate (B84403) glasses, the Tg is influenced by the composition. For instance, in the xBaO-(100-x)P₂O₅ system, the Tg increases from 416 °C to 521 °C as the BaO content increases from 40 to 57.5 mol%. In another study on zinc this compound glasses with the composition (50-x)BaO-xZnO-50P₂O₅, the Tg was observed to decrease for zinc oxide content up to 30 mol% due to a reduction in the phosphate chain length. africaresearchconnects.com However, beyond this concentration, the Tg begins to increase, which is attributed to the high field strength of Zn²⁺ ions creating a more tightly bound network. africaresearchconnects.com
The crystallization onset temperature (Tc) marks the temperature at which the amorphous solid begins to form a crystalline structure. DTA curves for phosphate glasses containing barium show exothermic peaks corresponding to crystallization events. wikipedia.org The thermal stability of the glass can be inferred from the difference between Tc and Tg.
Interactive Table: Thermal Properties of Barium-Containing Phosphate Glasses
| Glass Composition (mol%) | Tg (°C) | Reference |
|---|---|---|
| 40BaO-60P₂O₅ | 416 | |
| 50BaO-50P₂O₅ (this compound) | ~497-521 | scribd.com |
| 57.5BaO-42.5P₂O₅ | 521 | |
| (50-x)BaO-xZnO-50P₂O₅ (x < 30) | Decreases with increasing x | africaresearchconnects.com |
| (50-x)BaO-xZnO-50P₂O₅ (x > 30) | Increases with increasing x | africaresearchconnects.com |
| (50-x)Na₂O-xBaO-50P₂O₅ (x=20 to 40) | Increases from 310 to 374 | rsc.org |
The thermal stability of this compound glasses is a key indicator of their processing window and long-term performance. A common measure of thermal stability is the parameter ΔT, defined as the difference between the onset of crystallization temperature (Tc) and the glass transition temperature (Tg). A larger ΔT value generally indicates a higher resistance to crystallization upon heating. For a barium phosphate glass, a ΔT of 148 °C has been reported. scribd.com The stability against crystallization is crucial as it dictates the effective working limits of the glass. wikipedia.org The substitution of other oxides, such as Na₂O with BaO, can influence these parameters by strengthening the glass network through the formation of more covalent Ba-O-P bonds, leading to an increase in Tg and the dilatometric softening temperature. rsc.org
Determination of Glass Transition Temperature (Tg) and Crystallization Onset Temperature (Tc)
Thermogravimetric Analysis (TGA) of Decomposition Products and Pathways
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition of materials by measuring changes in mass as a function of temperature. For hydrated forms of barium phosphates, TGA can be used to assess hydration levels, with anhydrous forms showing minimal weight loss at lower temperatures. attelements.com The decomposition of barium hydrogen phosphate (BaHPO₄) has been shown to occur between 355-400°C. attelements.com Barium bis(hydrogenphosphoramidate) monohydrate, upon heating, condenses to form polyphosphates above 100 °C and ultimately this compound above 500 °C. wikipedia.org In some hybrid polymer systems containing phosphates, TGA has shown that the presence of phosphates can increase the thermal residue at high temperatures. wikipedia.org
Investigation of Crystallization Kinetics and Mechanisms
The study of crystallization kinetics in this compound glasses is essential for controlling the formation of glass-ceramics with desired properties. Non-isothermal methods, often employing DTA or DSC at multiple heating rates, are used to determine kinetic parameters like the activation energy of crystallization and the Avrami exponent, which provides insight into the nucleation and growth mechanism. wikipedia.org
Crystallization in glasses can initiate either on the surface or within the bulk of the material. The dominant mechanism depends on factors such as glass composition, temperature, and the presence of nucleating agents. In some aluminophosphate glasses containing barium, microscopic analysis of samples heat-treated at different temperatures within the crystallization peaks observed in DTA has been used to identify the crystalline phases formed, such as aluminum metaphosphate, aluminum phosphate, and lithium barium phosphate. wikipedia.org This suggests that crystallization can lead to a complex microstructure of different crystalline phases within the glass matrix.
The controlled crystallization of glasses is often facilitated by the addition of nucleating agents. These agents create sites for crystal nucleation, promoting a fine-grained and uniform crystal structure throughout the material. While specific studies on nucleating agents solely for this compound are not extensively detailed in the provided context, the principles of using nucleating agents in phosphate glasses are well-established. For instance, in related phosphate glass systems, the addition of certain oxides can promote the formation of specific crystalline phases, thereby tailoring the final properties of the glass-ceramic. The understanding of phase diagrams and the identification of stable crystalline phases, such as barium pyrophosphate (Ba₂P₂O₇), are crucial in this context. wikipedia.org
Surface vs. Bulk Crystallization Phenomena
High-Temperature Behavior and Phase Evolution of this compound
This compound, with a high melting point of 1,560°C, is known for its thermal stability. samaterials.comchemicalbook.com Its behavior at elevated temperatures is crucial for its applications in specialty glasses, porcelains, and enamels. chemicalbook.comsmart-elements.com The thermal evolution involves complex transformations, including the formation of various phosphate structures and potential decomposition at very high temperatures.
Formation of Polyphosphates and Orthophosphates during Heating
The thermal behavior of phosphates is often characterized by condensation reactions. When simpler phosphate forms like orthophosphates are heated, they can undergo dehydration to form more complex structures. For instance, the heating of barium dihydrogen orthophosphate, Ba(H₂PO₄)₂, leads to its conversion into this compound, Ba(PO₃)₂. charchem.orgdtic.mil This transformation is a condensation process where water is eliminated, and the individual phosphate tetrahedra link together to form long chains or rings characteristic of metaphosphates.
This process is foundational to the formation of polyphosphate glasses. The combination of sodium and barium polyphosphates, for example, creates low-melting-point glasses. smart-elements.comattelements.com These are formed by heating precursor materials like diammonium phosphate, sodium carbonate, and barium carbonate. smart-elements.comattelements.com During heating, these precursors decompose and react to form a polymeric phosphate network. The addition of barium oxide to phosphate glasses has been shown to enhance thermal stability and chemical resistance. rsc.org
The general mechanism involves orthophosphate units (PO₄³⁻) linking to form pyrophosphates (P₂O₇⁴⁻), which are the simplest form of polyphosphates, and then longer polyphosphate chains. wikipedia.orgwikipedia.orgwikipedia.org The term metaphosphate itself describes a type of polyphosphate, typically with a cyclic or infinitely long-chain structure. attelements.com Therefore, the formation of this compound from orthophosphate precursors is a direct example of polyphosphate formation during heating. dtic.mil
Identification of Intermediate and Final Thermal Decomposition Products
The thermal decomposition pathway of barium-containing phosphates can involve several intermediate and final products, depending on the starting material and conditions.
Intermediate Products:
Research on the thermal decomposition of barium dihydrogen orthophosphate to form this compound has identified specific intermediates. When heated to temperatures around 245°C, barium dihydrogen orthophosphate begins to convert to this compound. dtic.mil Analytical data from this process show that barium dihydrogen pyrophosphate is a key reaction intermediate. dtic.mil
In related systems, such as the heating of barium phosphoramidate, other intermediates like ortho-, di-, and triphosphates are produced at temperatures above 200°C. oup.com These intermediates highlight the stepwise nature of phosphate condensation reactions.
Final Products:
This compound itself is highly stable, with a melting point of 1560°C. samaterials.comwikipedia.org Many sources state that under normal use conditions, no hazardous decomposition products are formed. fishersci.comthermofisher.com However, at very high temperatures, decomposition of related barium phosphates can occur. For example, barium orthophosphate, Ba₃(PO₄)₂, decomposes above 1200°C to yield barium pyrophosphate (Ba₂P₂O₇) and phosphorus pentoxide (P₂O₅). Similarly, barium phosphoramidate, after forming intermediates, is converted to dibarium diphosphate (B83284) (another name for barium pyrophosphate) in the air at temperatures above 500°C. oup.com
Given its high thermal stability, the final decomposition products of this compound itself are not extensively detailed under typical heating scenarios, but the formation of highly stable compounds like barium pyrophosphate is a likely outcome at extreme temperatures, consistent with the behavior of other barium phosphates.
Optical and Luminescent Properties Research in Barium Metaphosphate Systems
Luminescence Characteristics of Doped Barium Metaphosphate Systems
The introduction of dopant ions into the this compound matrix is fundamental to inducing and controlling its luminescent behavior. The type of dopant, its concentration, and its interaction with the host material dictate the resulting optical properties.
Excitation and Emission Spectra Analysis
The luminescence of doped this compound is characterized by its excitation and emission spectra, which reveal the energy levels and transitions of the dopant ions within the glass host.
Erbium (Er³⁺) Doping: this compound glasses doped with erbium ions exhibit characteristic emission spectra. researchgate.net When excited at 379 nm, these glasses show prominent emission bands in the green and red regions. researchgate.net The green emission is particularly intense. researchgate.net Excitation at 980 nm results in a broad emission in the near-infrared (NIR) region, specifically at 1.53 µm, which is significant for optical amplifier applications. researchgate.net The excitation spectrum, monitored at an emission wavelength of 545 nm, reveals several peaks corresponding to transitions from the ground state of the Er³⁺ ion to various excited states. researchgate.net
Manganese (Mn²⁺) Doping: In this compound glasses doped with manganese, the photoluminescence spectra show a sharp excitation peak at 410 nm and a broader emission band centered at 620 nm. capes.gov.br This emission is attributed to the ⁴T₁g → ⁶A₁g transition of the Mn²⁺ ions. capes.gov.br
Samarium (Sm³⁺) Doping: Samarium-doped sodium this compound glasses, when excited at 402 nm, display four emission bands. nih.gov The most intense of these is a strong reddish-orange emission at 598 nm, corresponding to the ⁴G₅/₂ → ⁶H₇/₂ transition. nih.gov
Neodymium (Nd³⁺) Doping: Neodymium-doped barium-alumino-metaphosphate glasses show intense near-infrared (NIR) emission from the ⁴F₃/₂ excited state upon excitation at 806 nm. researchgate.netacs.org
Multi-doping (Nd³⁺-Yb³⁺-Er³⁺): In systems co-doped with neodymium, ytterbium, and erbium, the excitation spectra for the Er³⁺ emission at 1.54 µm show bands corresponding to all three dopant ions. researchgate.net This indicates a sensitization effect, where Nd³⁺ and Yb³⁺ ions can absorb energy and transfer it to the Er³⁺ ions. researchgate.net
Table 1: Excitation and Emission Peaks in Doped this compound Systems
| Dopant Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Transition | Reference |
|---|---|---|---|---|
| Er³⁺ | 379 | 545 (intense green) | ⁴S₃/₂ → ⁴I₁₅/₂ | researchgate.net |
| Er³⁺ | 980 | 1530 (NIR) | ⁴I₁₃/₂ → ⁴I₁₅/₂ | researchgate.net |
| Mn²⁺ | 410 | 620 | ⁴T₁g → ⁶A₁g | capes.gov.br |
| Sm³⁺ | 402 | 598 (reddish-orange) | ⁴G₅/₂ → ⁶H₇/₂ | nih.gov |
| Nd³⁺ | 806 | 1058 (NIR) | ⁴F₃/₂ → ⁴I₁₁/₂ | researchgate.net |
| Er³⁺ (sensitized) | 806 (via Nd³⁺) | 1540 (NIR) | ⁴I₁₃/₂ → ⁴I₁₅/₂ | researchgate.netnih.gov |
Influence of Doping Concentration on Luminescence Intensity and Quenching
The concentration of the dopant ion plays a critical role in the luminescence efficiency of this compound systems.
Concentration Quenching: As the concentration of the dopant increases, the distance between the ions decreases, leading to non-radiative energy transfer processes that "quench" or reduce the luminescence intensity. In Nd³⁺-doped barium-alumino-metaphosphate glasses, the most intense NIR emission is observed at a concentration of 1 mol%. acs.org Further increases in Nd³⁺ concentration lead to a decrease in emission intensity due to self-quenching through a cross-relaxation mechanism. acs.org
Lifetime Reduction: The lifetime of the excited state of the dopant ion is also affected by concentration. In Er³⁺-doped this compound glasses, the lifetime of the ⁴I₁₃/₂ level decreases as the Er³⁺ concentration increases. researchgate.net Similarly, in Sm³⁺-doped sodium this compound glasses, the lifetime of the ⁴G₅/₂ level decreases as the Sm₂O₃ concentration increases from 0.3 to 1 mol%, which is attributed to energy transfer mechanisms. rsc.orgnih.gov
Optimal Concentrations: Research on Dy³⁺-doped barium tungstate (B81510) phosphors shows that the emission intensity increases with the Dy³⁺ concentration up to an optimal point (0.05 mol), after which concentration quenching begins to dominate. scirp.org Similar optimization is seen in other systems, such as Eu³⁺-doped Ba₂SiO₄, where the optimal concentration was found to be 0.08 mol. researchgate.net
Investigation of Energy Transfer Mechanisms between Doped Ions
In systems with multiple dopants (co-doping), energy can be transferred from one type of ion (a sensitizer) to another (an activator), which can enhance the desired emission.
Nd³⁺ → Yb³⁺ → Er³⁺ System: In barium-alumino-metaphosphate glasses co-doped with Nd³⁺, Yb³⁺, and Er³⁺, an efficient energy transfer pathway has been identified. researchgate.net Upon excitation of the Nd³⁺ ions at 806 nm, energy is transferred to the Yb³⁺ ions, which then transfer it to the Er³⁺ ions, resulting in a significant enhancement of the 1.54 µm emission from Er³⁺. researchgate.netnih.gov Yb³⁺ acts as a "bridge" in this process. nih.gov The energy transfer efficiency from Nd³⁺ to Er³⁺ via Yb³⁺ can reach up to 94%. nih.gov The primary mechanism for this energy transfer is identified as electrostatic dipole-dipole interactions. nih.gov
Mn²⁺ → Nd³⁺ System: In barium phosphate (B84403) glasses co-doped with Mn²⁺ and Nd³⁺, energy transfer from Mn²⁺ to Nd³⁺ has been observed. acs.org This is evidenced by the suppression of the Mn²⁺ emission and a shortening of its decay lifetime as the Nd³⁺ concentration increases. acs.org Excitation of the Mn²⁺ ions leads to NIR emission from the Nd³⁺ ions. acs.org
Judd-Ofelt Parameter Analysis for Radiative and Non-Radiative Transitions
The Judd-Ofelt theory is a powerful tool used to analyze the intensities of electronic transitions in rare-earth ions and to predict important radiative properties. researchgate.net
Predicting Radiative Properties: From the absorption spectra of doped glasses, the Judd-Ofelt intensity parameters (Ω₂, Ω₄, Ω₆) can be calculated. researchgate.net These parameters are then used to determine various radiative properties, including transition probabilities, branching ratios, and radiative lifetimes of the excited states of the dopant ions. researchgate.netoptica.org
Environmental Sensitivity: The Ω₂ parameter is particularly sensitive to the local environment and symmetry around the rare-earth ion. rsc.org In Sm³⁺-doped sodium this compound glasses, a higher Ω₂ value compared to other host glasses suggests a highly asymmetric environment around the Sm³⁺ ions. rsc.org
Lasing Efficiency: The spectroscopic quality factor, which is related to the ratio of Ω₄ to Ω₆, can be used to evaluate the lasing efficiency of a particular transition. rsc.org
Vibronic Spectroscopy for Local Environment Probing
Vibronic spectroscopy, which examines the simultaneous electronic and vibrational transitions, provides insights into the local structure and vibrational modes (phonons) around the dopant ion.
Correlation of Vibronic Sidebands with Local Phonon Modes
Vibronic sidebands are weak bands that appear in the spectra adjacent to the main electronic transition lines. aps.org They arise from the coupling of the electronic transition with the vibrational modes of the host material.
Probing Local Vibrations: The analysis of vibronic sidebands, observed using techniques like line-narrowed fluorescence, allows for the probing of vibrations in the immediate vicinity of the rare-earth ion. aps.org In Gd³⁺-doped metaphosphate glasses, the vibronic spectra are compared with Raman and infrared spectra to understand the local phonon modes. aps.org
Influence of Cations: The characteristics of the high-frequency portion of the vibronic spectra, such as the wavelengths and relative intensities of the peaks, are observed to change when the mass and charge of the metal cation (e.g., La, Al, Mg, Ba) in the metaphosphate glass are varied. aps.org This indicates that the vibronic sidebands are sensitive to the local environment created by the network-forming and modifying cations.
Phonon Energy Estimation: The energy difference between the main electronic transition (zero-phonon line) and the vibronic sidebands can be used to estimate the energy of the local phonons coupled to the dopant ion. researchgate.net
Advanced Spectroscopic Characterization of Optical Phenomena
UV-Vis-NIR Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) absorption spectroscopy is a fundamental tool for investigating the electronic transitions within this compound glasses, particularly when doped with rare-earth or transition metal ions. These doped glasses exhibit distinct absorption bands across the UV, visible, and near-infrared regions, which are characteristic of the specific dopant ions and their local environment within the glass matrix. researchgate.netrsc.orgnih.gov
In barium phosphate glasses co-doped with manganese (Mn²⁺) and neodymium (Nd³⁺), the absorption spectra confirm the presence of these ions. The intensity of absorption bands corresponding to Nd³⁺ transitions increases steadily with the concentration of neodymium oxide (Nd₂O₃). acs.org A particularly prominent absorption peak observed around 583 nm is associated with the ⁴I₉/₂ → ⁴G₅/₂ + ²G₇/₂ transitions in Nd³⁺ ions. acs.org
Similarly, samarium-doped (Sm³⁺) sodium this compound glasses display multiple absorption bands in the visible and NIR regions. researchgate.netrsc.org The introduction of various rare-earth ions into phosphate glasses reveals peaks specific to the f-f electronic transitions of the respective ions. unavarra.es For instance, in glasses co-doped with dysprosium (Dy³⁺) and europium (Eu³⁺), excitation at wavelengths of 364, 383, 394, and 463 nm leads to characteristic emission bands. unavarra.es
The optical absorption spectra are typically captured over a wide range, such as 200 to 2000 nm, to encompass all relevant electronic transitions. rsc.orgrsc.org
Table 2: Selected Electronic Transitions in Doped this compound Glasses
Photoluminescence Lifetime Measurements and Decay Analysis
Photoluminescence lifetime measurements offer deep insights into the dynamics of excited states and energy transfer mechanisms within this compound glass systems. The decay kinetics of the luminescence are highly sensitive to the concentration of luminescent ions and their proximity to one another.
In samarium-doped (Sm³⁺) sodium this compound glasses, an increase in the Sm₂O₃ concentration from 0.3 to 1 mol% results in a decrease in the experimental lifetimes of the ⁴G₅/₂ energy level. researchgate.netrsc.orgnih.gov This phenomenon, known as luminescence quenching, is primarily attributed to energy transfer mechanisms between adjacent Sm³⁺ ions. researchgate.netrsc.orgnih.gov
Similar effects are observed in other doped systems. In Mn²⁺/Nd³⁺ co-doped glasses, the emission from Mn²⁺ is consistently suppressed as the Nd³⁺ concentration increases. acs.org Decay kinetics analysis reveals shorter lifetimes for the Mn²⁺ emission, which is indicative of efficient Mn²⁺ → Nd³⁺ energy transfer. acs.org In Ba-Al-metaphosphate glasses triply-doped with Nd³⁺, Yb³⁺, and Er³⁺, time-resolved fluorescence studies have shown that Yb³⁺ ions can act as an efficient bridge for energy transfer from Nd³⁺ to Er³⁺, achieving an energy transfer efficiency as high as 94%.
For cerium-doped (Ce³⁺) aluminophosphate glasses, the fluorescence decay is dominated by a fast lifetime component of approximately 30 nanoseconds. nsf.gov A minor contribution from a much longer lifetime component, ranging from 600 to 1400 nanoseconds, was also observed. nsf.gov These lifetime measurements are critical for evaluating the potential of these materials in applications such as scintillators and lasers. nsf.gov
Table 3: Luminescence Lifetime Data in Doped this compound Systems
Computational and Theoretical Investigations of Barium Metaphosphate
First-Principles Calculations of Electronic Structure
First-principles, or ab initio, calculations are quantum mechanical methods that rely only on fundamental physical constants to model the behavior of electrons and atomic nuclei. These techniques are powerful for determining the electronic structure and related properties of materials from the ground up, without empirical parameters.
Density Functional Theory (DFT) is a robust computational method used to investigate the ground-state properties of materials. For crystalline barium metaphosphate, which commonly exists in an orthorhombic form (space group P212121) composed of infinite (PO3)n chains, DFT is the standard approach to determine its structural and energetic characteristics tandfonline.com.
By minimizing the total energy of the system, DFT calculations can predict key ground-state parameters, including:
Lattice Parameters: The equilibrium dimensions of the unit cell.
Bond Lengths and Angles: The precise geometry of the polyphosphate chains and the coordination environment of the barium ions.
Cohesive and Formation Energies: The energy required to separate the crystal into its constituent atoms and the energy change upon forming the compound from its elemental constituents, respectively, which are critical indicators of thermodynamic stability.
While specific extensive DFT studies on this compound are not widely documented in literature, the methodology is well-established for related complex phosphate (B84403) and oxide materials univ-lille.frresearchgate.net. For instance, DFT has been used to perform geometric optimization and analyze the relationship between composition, crystal structure, and physical properties in various inorganic compounds researchgate.netresearcher.life. Such calculations for Ba(PO3)2 would involve modeling the interactions between the Ba²+ cations and the covalently bonded [PO3]⁻ polyphosphate chains to find the lowest energy atomic arrangement .
Table 1: Crystallographic Data for this compound
| Property | Value |
|---|---|
| Chemical Formula | Ba(PO3)2 |
| Common Crystal System | Orthorhombic tandfonline.com |
| Common Space Group | P212121 tandfonline.com |
This table is generated based on information from the text and is for illustrative purposes.
Band structure calculations, typically performed within the DFT framework, are essential for understanding the electronic behavior of a material, such as whether it is a conductor, semiconductor, or insulator. These calculations map the allowed electron energy levels (energy bands) throughout the Brillouin zone of the crystal.
Density Functional Theory (DFT) for Ground State Properties
Molecular Dynamics Simulations for Amorphous Structures
Molecular dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. It is particularly valuable for studying the disordered, non-crystalline structures of glasses, where the lack of long-range order makes crystallographic techniques unsuitable.
MD simulations are widely used to generate realistic structural models of this compound glass. In these models, the glass structure is described by the connectivity of phosphate tetrahedra, categorized using the Qⁿ terminology, where 'n' represents the number of bridging oxygens connecting a given PO₄ tetrahedron to its neighbors.
Table 2: Predominant Structural Units in Metaphosphate Glass
| Unit | Description | Role in Network |
|---|---|---|
| Q² | PO₄ tetrahedron linked to 2 other tetrahedra | Forms chains and rings (network backbone) researchgate.net |
This table is generated based on information from the text and is for illustrative purposes.
A key application of MD simulations is the study of ion mobility and diffusion within the glass matrix. By tracking the trajectories of individual ions over simulated time, researchers can calculate diffusion coefficients and elucidate the mechanisms of ion transport. This is particularly important for understanding properties like ionic conductivity and the material's chemical durability.
Modeling Glass Network Dynamics and Connectivity
Lattice Dynamics and Phonon Spectroscopy Simulations
Lattice dynamics is the study of the collective vibrations of atoms in a crystal lattice, which are quantized as phonons. Computational simulations of lattice dynamics are used to calculate phonon dispersion curves (the relationship between phonon frequency and momentum) and the density of vibrational states.
These theoretical results are invaluable for interpreting experimental data from Raman and infrared (IR) spectroscopy, which probe the vibrational modes of a material. For the orthorhombic crystalline phase of Ba(PO3)2, lattice dynamics calculations would predict the frequencies of its characteristic vibrational modes tandfonline.com. These would include stretching and bending modes within the polyphosphate chains, as well as modes involving the motion of the Ba²⁺ cations relative to the phosphate network.
Furthermore, lattice dynamics calculations are fundamental to understanding a material's thermodynamic properties, such as heat capacity and thermal expansion, as well as its phase stability. The appearance of "soft" phonon modes (modes with imaginary frequencies) in a calculation can indicate a structural instability, potentially predicting a phase transition to a different crystal structure at a certain temperature or pressure tandfonline.comuniv-lille.fr. Although specific phonon dispersion calculations for Ba(PO3)2 are not prominent in the literature, the methodology has been applied to related phosphates to understand phase transitions and the influence of crystal structure on vibrational properties tandfonline.com.
Theoretical Prediction of Vibrational Modes
Computational methods, particularly those based on Density Functional Theory (DFT), have been employed to predict the vibrational properties of this compound (Ba(PO₃)₂). These theoretical calculations provide a fundamental understanding of the vibrational modes by simulating the infrared (IR) and Raman spectra from the material's crystal structure.
In a notable study, plane-wave DFT calculations were performed for crystalline this compound, which possesses a chain structure of PO₄ tetrahedral units. researchgate.net These calculations begin with the optimization of the crystal lattice parameters. The theoretically calculated parameters for Ba(PO₃)₂ show a close match with experimentally determined values, validating the computational model's accuracy. For instance, calculations using the Quantum ESPRESSO package have yielded lattice parameters that differ by only about -1.3% to -2.2% from experimental data. researchgate.netresearchgate.net
Once the geometry is optimized, the harmonic vibrational frequencies, along with their corresponding IR and Raman intensities, are calculated. researchgate.netbiointerfaceresearch.com The output is a theoretical spectrum where each peak corresponds to a specific atomic motion, or mode, within the crystal lattice. These modes include the symmetric and asymmetric stretching and bending vibrations of the phosphate chain's key structural components, such as the P–O–P bridges and the non-bridging oxygen (NBO) atoms bonded to phosphorus (P–NBO). researchgate.net The theoretical approach allows for a precise assignment of each vibrational band to its originating molecular motion, which can be complex to determine from experimental data alone. arxiv.org
| Lattice Parameter | DFT Calculated Value (Å/°) | Experimental Value (Å/°) | Deviation (%) |
|---|---|---|---|
| a | 4.438 | 4.498 | -1.3 |
| b | 8.170 | 8.338 | -2.0 |
| c | 13.096 | 13.391 | -2.2 |
Comparison with Experimental Raman and IR Data
A crucial step in validating theoretical models is the direct comparison of the computationally predicted vibrational spectra with experimentally measured Raman and IR spectra. For this compound, DFT calculations have successfully reproduced the key features of the experimental spectra. researchgate.net This agreement allows for a more confident and detailed assignment of the observed spectral bands.
The comparison has led to a significant reassessment of certain vibrational modes. For example, peaks observed around 1100 cm⁻¹ in the experimental IR spectra of phosphate materials were traditionally assigned solely to the asymmetric stretching of P–NBO bonds in Q¹ phosphate tetrahedra. However, DFT calculations for Ba(PO₃)₂ revealed that these features also arise from the symmetric stretching of P–NBO bonds and the asymmetric stretching of –P–O–P– bridges within the Q² units that form the metaphosphate chains. researchgate.netresearchgate.net
Calculated Raman spectra also show a strong correlation with experimental results. The intense peaks assigned to the symmetric stretching vibrations of P–NBO bonds in Q² units are well-reproduced by the theoretical model. researchgate.net Experimental IR and Raman spectra show characteristic bands for metaphosphate glasses and crystals, including the symmetric stretching of P-O-P bridges (νs(P-O-P)) around 700-790 cm⁻¹, asymmetric P-O-P stretching (νas(P-O-P)) around 850-950 cm⁻¹, and vibrations of non-bridging oxygen atoms (PO₂) around 1100-1300 cm⁻¹. internationaljournalssrg.orgjournalijar.com The DFT calculations confirm these general assignments and provide a more nuanced understanding of overlapping contributions.
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Spectrum |
|---|---|---|---|
| Symmetric stretch of P–NBO (Q²) | ~1150 | ~1160 | Raman |
| Asymmetric stretch of P–O–P (Q²) | ~1000 | ~900 - 950 | IR |
| Symmetric stretch of P–O–P (Q²) | ~750 | ~770 - 780 | Raman |
| Symmetric stretch of P–NBO (Q²) / Asymmetric stretch of P–O–P (Q²) | ~1100 | ~1100 | IR |
Thermodynamic Modeling of Phase Equilibria and Stability
Thermodynamic modeling provides a powerful framework for understanding the structure, phase stability, and properties of glasses in the barium phosphate system. The Shakhmatkin and Vedishcheva thermodynamic model (SVTD), also known as the associated solutions model, has been successfully applied to BaO–P₂O₅ glasses to predict their short-range structure and various properties. researchgate.net
Prediction of Stable Phases in this compound Systems
In the context of the BaO–P₂O₅ system, the SVTD model considers a set of stable crystalline phases as the components of the associated solution. These include the constituent oxides BaO and P₂O₅, as well as intermediate compounds like 4BaO·P₂O₅, 3BaO·P₂O₅, 2BaO·P₂O₅ (barium pyrophosphate), BaO·P₂O₅ (this compound, BP), and BaO·2P₂O₅ (BP2). acs.org
By applying the model to glasses across the BaO–P₂O₅ composition range, it has been shown that for compositions around the metaphosphate stoichiometry (50 mol% BaO), the glass structure is predominantly composed of two main structural entities: one corresponding to this compound (BP) and the other to barium diphosphate (B83284) (BP2). ekb.egacs.org The model's predictions have been validated by comparing the calculated abundances of these species with the results from the deconvolution of experimental Raman spectra using multivariate curve analysis (MCR), which showed excellent agreement. ekb.egacs.org This confirms that the short-range order in this compound glass is closely related to the structures of crystalline metaphosphate and diphosphate phases.
Analysis of Viscous Flow and Fragility in Melts
The structural insights gained from thermodynamic modeling can be directly correlated with the macroscopic properties of this compound melts, such as viscosity and fragility. Fragility is a key concept that describes how rapidly the viscosity of a glass-forming liquid changes with temperature as it approaches the glass transition temperature.
Studies on BaO–P₂O₅ glasses have determined viscosity curves over wide temperature ranges. researchgate.net From this data, the kinetic fragility and the activation energy for viscous flow have been calculated. These kinetic properties are found to be strongly correlated with the thermodynamic chemical structure of the glasses as predicted by the SVTD model. researchgate.net
For metaphosphate glasses, fragility is related to the strength of the cross-linking between the phosphate chains that constitute the network. researchgate.net In the case of alkaline-earth metaphosphates, including this compound, the fragility tends to increase with the cation content. researchgate.net This trend is attributed to a decrease in the degree of polymerization of the phosphate network, which softens the structure and facilitates viscous flow. researchgate.net The analysis of viscosity using models like the Vogel-Fulcher-Tammann (VFT) equation allows for the quantification of these structure-property relationships. researchgate.net
Interactions and Reactivity Studies of Barium Metaphosphate
Solid-State Reactions Involving Barium Metaphosphate
Solid-state reactions are fundamental to the synthesis of many advanced materials. This compound participates in several high-temperature reactions to form new compounds with unique properties.
This compound can react with other phosphates and metal oxides in the solid state to create complex phosphate (B84403) glasses. For instance, when combined with sodium polyphosphate, it forms a low-melting-point glass that possesses a high coefficient of thermal expansion. attelements.comwikipedia.org The melting point of this resulting glass is directly influenced by the barium content; a higher concentration of barium leads to an increased melting point. attelements.comwikipedia.org This property is particularly useful for creating seals with low-melting metals such as aluminum. wikipedia.org
The formation of these glasses often involves heating a mixture of diammonium phosphate, sodium carbonate, and barium carbonate. attelements.com In the BaO–P₂O₅ glass system, an increase in barium oxide (BaO) content leads to a rise in the glass density and refractive index, while the molar volume decreases.
Studies on the P₂O₅–PbO–BaO glass system have shown its potential as a radiation shielding material. researchgate.net The interaction of this compound with lead phosphate can result in glasses with advantageous properties for this application. researchgate.net Furthermore, in the creation of sodium-lead-barium-aluminum phosphate glass, barium oxide acts as a network modifier, influencing the phosphate chain structure. orientjchem.org
High-temperature X-ray diffraction has been used to study the formation of barium borophosphate, where β-Ba(PO₃)₂ is a precursor phase. optica.org The reaction of this compound with bismuth(III) oxide (Bi₂O₃) is also relevant in the synthesis of specialized glasses. researchgate.net
This compound is a key reactant in the synthesis of mixed-anion compounds like barium borophosphates (BaBPO₅). ontosight.aiaip.orgarchivesmse.org These materials are of interest due to their potential as phosphor materials and for non-linear optical applications. aip.orgarchivesmse.org The synthesis is typically achieved through a high-temperature solid-state reaction involving barium carbonate (BaCO₃), ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄), and boric acid (H₃BO₃). aip.orgarchivesmse.org During this process, β-Ba(PO₃)₂ can be an intermediate phase before the final formation of BaBPO₅ at temperatures around 850 °C. optica.org
The synthesis of rare-earth doped barium borophosphates, such as those containing Europium (Eu), Yttrium (Y), Gadolinium (Gd), and Lanthanum (La), has been demonstrated through conventional solid-state methods. aip.orgarchivesmse.orgaip.orgscientific.net These doped materials exhibit interesting luminescence properties, making them suitable for applications like optically stimulated luminescence (OSL) dosimetry and as phosphors in solid-state lighting. aip.orgaip.orgscientific.net
Table 1: Solid-State Reactions of this compound
| Reactants | Product(s) | Conditions | Applications |
| This compound, Sodium polyphosphate | Low-melting glass | High temperature | Seals for low-melting metals |
| Barium carbonate, Metaphosphoric acid | This compound | ~700°C | Precursor for glasses, porcelains |
| Barium carbonate, Ammonium dihydrogen phosphate, Boric acid | Barium borophosphate (BaBPO₅) | High-temperature calcination | Phosphors, Non-linear optics |
| This compound precursor, Bismuth(III) oxide | Bismuth borophosphate glass | Melt quenching at 1200°C | Optical materials |
Reactions with Other Phosphates and Oxides
Solution-Based Reactivity and Complexation
The reactivity of this compound in solution is characterized by its limited solubility in water but enhanced dissolution in acidic environments and its ability to form complexes with other ions.
This compound is generally insoluble in water. attelements.comwikipedia.orgchemicalbook.comchemicalbook.in However, it exhibits slow dissolution in acidic solutions. attelements.comwikipedia.orgchemicalbook.comchemicalbook.in This property is utilized in its preparation, where reactions involving metaphosphoric acid are often carried out in a hot solution to facilitate the slow dissolution and subsequent reaction. chemicalbook.comchemicalbook.in The dissolution process in aqueous media is understood to involve the breakage of P-O-P bonds within the phosphate network. researchgate.net
The solubility can be influenced by the presence of other ions. For instance, the presence of chelating agents can affect the dissolution of barium-containing compounds. researchgate.netresearchgate.net In the context of phosphate glasses, the chelating ability of polyphosphates with divalent cations plays a significant role in their dissolution. researchgate.net
In aqueous solutions, the polymeric metaphosphate ions can engage in complexation reactions with various metal ions. ias.ac.iniupac.orgscispace.com Studies have investigated the complex ion formation between polymetaphosphate ions and metal ions such as calcium, copper, lead, zinc, and iron. ias.ac.iniupac.org
The interaction of barium ions with complexing agents like methyl glycine (B1666218) diacetic acid (MGDA) has been studied, noting that MGDA can form stable complexes with Ba²⁺. mdpi.com This complexation can influence the reaction rates and morphology of barium-containing precipitates. mdpi.com Potentiometric and polarographic studies have also been conducted on the complex ion formation of barium ions with sodium polymetaphosphate. iupac.org
Dissolution Behavior in Various Media
Surface Reactivity and Catalytic Activity Research
Research into the surface properties of this compound and related compounds suggests potential applications in catalysis. patsnap.comsamaterials.com
Barium phosphate compounds, in general, are explored for their catalytic applications, acting either as catalysts or as supports for catalysts in chemical reactions. patsnap.com These materials can enhance reaction rates and selectivity in processes like organic synthesis and fine chemical production. patsnap.com Specifically, this compound is listed as a component in catalyst compositions for methanol (B129727) synthesis. google.com
The synthesis of advanced materials with tailored properties is an area where the unique structure of barium phosphates is beneficial. patsnap.com There is ongoing research into the catalytic properties of mixed-anion compounds like barium borophosphate, particularly for reactions involving boron and phosphate functionalities. ontosight.ai The surface of these materials can provide active sites that are crucial for their catalytic performance. researchgate.net
Investigation of Surface Active Sites
The surface of crystalline this compound represents a termination of the bulk structure, which consists of repeating [PO₃]⁻ units forming long polyphosphate chains, with Ba²⁺ cations positioned between them. wikipedia.org This interruption of the regular crystal lattice creates a variety of potential active sites that govern the material's interaction with its environment.
Structural Basis for Active Sites: The fundamental active sites on the surface of this compound arise from its constituent parts:
Phosphate Anions: The polyphosphate chains are composed of PO₄ tetrahedra linked by sharing oxygen atoms (P-O-P bridges). At the surface, these chains terminate, exposing several types of reactive oxygen-containing groups. Spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are crucial for identifying these functional groups. researchgate.netdntb.gov.ua FTIR analysis can distinguish vibrations corresponding to P=O double bonds and hydroxyl end groups (O-H), which are present at the termination points of the phosphate chains. umich.eduacs.org
Barium Cations: In the bulk crystal structure, each Ba²⁺ cation is coordinated by multiple oxygen atoms from the phosphate chains. At the surface, these barium ions are coordinatively unsaturated, meaning they have a lower number of bonds than their counterparts in the bulk. This makes them potential Lewis acid sites, capable of accepting electron pairs from other molecules. mdpi.comacs.org The basicity of a catalyst can be influenced by the presence of barium, which can enhance the concentration of basic sites on a catalyst's surface. rsc.org
Influence of Composition and Structure: In related barium phosphate glasses, the structure and, consequently, the surface reactivity can be tuned by altering the composition. The addition of network modifiers like barium oxide (BaO) can lead to the depolymerization of the phosphate network, breaking down long chains into shorter pyrophosphate or orthophosphate units. researchgate.netulaval.ca This process increases the number of non-bridging oxygen atoms (P-O⁻), which are considered strong Lewis base sites and can significantly influence the material's surface properties. mdpi.com
Spectroscopic studies on these glasses help in understanding the distribution of different phosphate structural units, often denoted as Qⁿ species, where 'n' is the number of bridging oxygen atoms per PO₄ tetrahedron. researchgate.net this compound is primarily composed of Q² units (two bridging oxygens per tetrahedron, forming chains). researchgate.net The surface would logically feature a higher concentration of Q¹ (chain-terminating) and Q⁰ (isolated orthophosphate) units, which are inherently more reactive.
| Structural Feature | Description | Potential Role as Active Site | Relevant Analytical Technique |
|---|---|---|---|
| Terminated Polyphosphate Chains | Ends of the (PO₃)n chains at the material surface. | Exposes reactive P-OH (Brønsted acid) and P=O groups. umich.edu | FTIR, Raman Spectroscopy researchgate.netacs.org |
| Non-Bridging Oxygens (NBOs) | Oxygen atoms bonded to only one phosphorus atom (P-O⁻). | Acts as Lewis base sites. mdpi.com | X-ray Photoelectron Spectroscopy (XPS) researchgate.net |
| Bridging Oxygens (P-O-P) | Oxygen atoms linking two phosphorus atoms within a chain. | Less reactive than NBOs, but can be involved in hydrolysis. researchgate.net | FTIR, Raman Spectroscopy researchgate.net |
| Coordinatively Unsaturated Ba²⁺ Ions | Barium cations at the surface with an incomplete coordination sphere. | Acts as Lewis acid sites. mdpi.comacs.org | CO₂-TPD, Pyridine-FTIR acs.orgrsc.org |
Exploration of Catalytic Potentials (e.g., in reactions involving boron and phosphate functionalities)
While this compound itself is not widely cited as a standalone catalyst, its structural features and the known catalytic activity of related metal phosphates suggest potential applications. samaterials.com Metal phosphates, in general, are recognized for their thermal stability and tunable acid-base properties, making them effective catalysts or catalyst supports for various chemical transformations. nih.govrsc.orgrsc.org
Potential in Boron and Phosphate Chemistry: The combination of phosphate and boron functionalities in materials often leads to unique catalytic properties.
Borophosphate Catalysts: Materials that explicitly combine borate (B1201080) and phosphate groups, such as barium metaborate (B1245444) metaphosphate (BaBPO₅), are a subject of research for their potential catalytic activities in reactions involving both boron and phosphate. ontosight.airesearchgate.net Borophosphate (BPO₄) materials are known catalysts for a range of organic reactions. oup.com The incorporation of metal cations into borophosphate structures can enhance their catalytic properties. acs.org
Synergistic Effects: The surface of this compound offers both Lewis acid sites (Ba²⁺) and basic sites (phosphate oxygens), a feature common to many active solid catalysts. mdpi.comrsc.orgmdpi.com This dual functionality is crucial in many catalytic cycles. In reactions involving organoboron and organophosphate compounds, the Ba²⁺ sites could activate substrates by withdrawing electron density, while the phosphate groups could act as proton acceptors or donors.
The catalytic potential of this compound is rooted in the inherent reactivity of its constituent ions. The Lewis acidic Ba²⁺ cations and the versatile phosphate groups provide a foundation for catalyzing reactions, particularly those where interactions with both acidic and basic sites are beneficial.
Emerging Research Directions and Future Outlook for Barium Metaphosphate
Exploration of New Polymorphs and Metastable Phases
Barium metaphosphate is known to exist in different crystalline forms, or polymorphs, each with a unique arrangement of its constituent atoms. Research has identified three main polymorphs: the α-form, which is stable at high temperatures; the β-form; and the γ-form. nih.gov The transition temperatures between these phases have been a subject of study, with the γ-form transforming to the β-form at 978 K, and the β-form subsequently transforming to the α-form at 1058 K. nih.gov The crystal structure of the high-temperature α-Ba(PO₃)₂ remains an area for future investigation. nih.gov
Beyond these stable polymorphs, the exploration of metastable phases—those that are not in their most thermodynamically stable state—is a key area of emerging research. Metastable phases can exhibit unique and often desirable properties that are not present in their stable counterparts. For instance, research on magnesium metaphosphate has revealed a metastable intermediate phase during its crystallization from a glass, suggesting that similar phenomena could be harnessed in the this compound system. researchgate.net The synthesis of such phases can be achieved through techniques like rapid quenching from a melt or through specific chemical routes.
In addition to anhydrous polymorphs, a number of hydrated forms of this compound have been identified, which are cyclic metaphosphates. wikipedia.org These include Ba₂(P₄O₁₂)·3.5H₂O and Ba₃(P₃O₉)₂·6H₂O. wikipedia.orgattelements.com The synthesis and characterization of these hydrated phases, such as the cyclotetraphosphate hydrate (B1144303) Ba₂(P₄O₁₂)·3.5H₂O, contribute to a fuller understanding of the structural diversity within the barium phosphate (B84403) family. d-nb.info
Advanced Characterization Techniques (e.g., Neutron Diffraction)
A deeper understanding of the structure-property relationships in this compound and its derivatives necessitates the use of advanced characterization techniques. While X-ray diffraction (XRD) has been instrumental in determining the crystal structures of known polymorphs and in identifying amorphous phases, other techniques are providing more nuanced insights. nih.govusp.br
Neutron diffraction, for example, offers a powerful complementary tool to XRD. Because neutrons interact with atomic nuclei rather than electron clouds, they can be particularly sensitive to the positions of lighter elements like oxygen, which is crucial for accurately determining the geometry of the phosphate tetrahedra. Studies on related phosphate glass systems have demonstrated the utility of neutron diffraction in elucidating their atomic-scale structure. Kinetic neutron diffraction has also been employed to monitor the real-time crystallization of complex glass-ceramics, a technique that could be applied to study phase transformations in this compound systems. attelements.com
Multi-Component this compound Systems Research
A significant and promising area of research involves the incorporation of this compound into multi-component glass systems. By combining this compound with other oxides and fluorides, researchers can create novel materials with tailored properties. These multi-component glasses are of interest for a wide range of applications, particularly in optics and photonics.
For instance, sodium this compound glasses have been studied for their crystallization behavior and potential for forming glass-ceramics. attelements.com Furthermore, extensive research has been conducted on fluorophosphate (B79755) glasses that include this compound as a key component. These glasses, often doped with rare-earth ions like neodymium (Nd³⁺) or samarium (Sm³⁺), are being developed for applications such as solid-state lasers and optical fibers. nih.govresearchgate.net The addition of barium can enhance properties like thermal stability, chemical durability, and the refractive index. nih.govrsc.org
The table below summarizes some of the investigated multi-component this compound glass systems and their potential applications.
| Glass System | Dopant | Potential Applications |
| Sodium this compound ((50-x)Na₂O–xBaO–50P₂O₅) | - | Glass-ceramics |
| Samarium-doped Sodium this compound | Sm³⁺ | Reddish-orange light applications |
| Neodymium-doped Fluoro-phosphate glasses with BaF₂ | Nd³⁺ | Solid-state lasers |
| Zinc this compound ((50 - x)BaO-xZnO-50P₂O₅) | - | Tailored thermal and structural properties |
| Manganese and Neodymium co-doped Barium Phosphate glasses | Mn²⁺, Nd³⁺ | Solar spectral converters |
This table is based on data from various research studies. attelements.comnih.govresearchgate.netafricaresearchconnects.comresearchgate.net
Theoretical Prediction of Novel this compound Derivatives
Computational materials science is playing an increasingly vital role in accelerating the discovery of new materials. Ab initio calculations, based on the fundamental principles of quantum mechanics, allow for the prediction of the structure, stability, and properties of novel compounds before they are synthesized in the laboratory.
While specific theoretical predictions of novel this compound derivatives are still an emerging area, the groundwork has been laid by computational studies on related phosphate systems. For example, density functional theory (DFT) has been used to study the formation of phosphate chains and to investigate the structure of bioactive phosphate glasses. ucl.ac.ukresearchgate.netnih.gov These computational approaches can be extended to explore the vast compositional space of barium-containing phosphate materials. By substituting barium with other elements or by exploring different stoichiometries, it is theoretically possible to predict new, stable or metastable, this compound derivatives with desired electronic, optical, or mechanical properties. Computational methods are also being used to predict the adsorption of phosphate molecules onto various materials, which could have implications for catalysis and environmental applications. mdpi.com
Tailoring Structure for Enhanced Performance in Advanced Materials Research
A central theme in modern materials science is the ability to tailor the atomic-scale structure of a material to achieve enhanced performance in specific applications. Research on this compound and its related glass systems exemplifies this approach.
By carefully controlling the composition of multi-component glasses containing this compound, researchers can fine-tune their properties. For example, in samarium-doped sodium this compound glasses, substituting sodium oxide with barium oxide has been shown to increase the glass transition temperature and density, while decreasing the coefficient of thermal expansion. nih.gov This structural modification, driven by the higher ionic field strength of Ba²⁺ compared to Na⁺, strengthens the glass network.
Q & A
Q. What are the standard synthesis methods for barium metaphosphate, and how can purity be optimized during preparation?
this compound is typically synthesized via solid-state reactions or wet-chemical routes. A common method involves reacting barium carbonate (BaCO₃) with metaphosphoric acid (HPO₃) under controlled heating (e.g., 600–800°C), producing Ba(PO₃)₂, CO₂, and H₂O . To optimize purity, stoichiometric ratios must be rigorously maintained, and post-synthesis characterization (e.g., X-ray diffraction (XRD) for phase identification) is critical. Hydrothermal methods or melt-quenching techniques (as used in glass synthesis) can enhance homogeneity, particularly for optical-grade samples .
Q. Which spectroscopic techniques are most effective for characterizing the structural properties of this compound glasses?
Fourier-transform infrared (FTIR) spectroscopy is essential for identifying phosphate network polymerization (e.g., Q² and Q³ structural units), while Raman spectroscopy complements this by detecting subtle changes in bond vibrations due to modifier ions like Ba²⁺ . For quantification, nuclear magnetic resonance (NMR) can resolve local coordination environments of phosphorus atoms. Additionally, UV-Vis-NIR spectroscopy is critical for analyzing optical absorption bands, especially in rare-earth-doped variants .
Q. How do barium ions influence the thermal stability of metaphosphate glasses?
Ba²⁺ acts as a network modifier in phosphate glasses, disrupting P–O–P bonds and reducing glass transition temperatures (Tg) at low concentrations. However, at higher concentrations (>10 mol%), BaO can transition into a glass-forming role, increasing Tg and thermal expansion resistance. Differential scanning calorimetry (DSC) and thermomechanical analysis (TMA) are key for measuring these effects, with studies showing a direct correlation between BaO content and decreased thermal expansion coefficients .
Advanced Research Questions
Q. How can phase equilibrium discrepancies in the sodium-barium metaphosphate system be resolved experimentally?
Phase diagrams for Na₂O-BaO-P₂O₅ systems often show inconsistencies, such as unexpected ternary phases (e.g., Na₄Ba(PO₃)₆) in regions predicted to be binary. To resolve these, controlled crystallization experiments with varying cooling rates and in-situ high-temperature XRD are recommended. Hart et al. (2000) demonstrated that slow cooling (0.5°C/min) minimizes metastable phase formation, enabling accurate identification of equilibrium phases like Ba(PO₃)₂ and NaPO₃ .
Q. What methodologies address batch-to-batch variability in this compound synthesis for reproducible optical studies?
Reproducibility challenges arise from impurities (e.g., hydroxyl groups, trace metals) and non-uniform melting. Implementing strict atmospheric control (e.g., N₂ gas during melt-quenching) reduces hydroxyl content, while inductively coupled plasma mass spectrometry (ICP-MS) ensures trace metal quantification. For optical homogeneity, pre-melting at 1200°C for 2 hours followed by rapid quenching in graphite molds is advised .
Q. How do reverse Monte Carlo (RMC) simulations enhance structural analysis of rare-earth-doped this compound glasses?
RMC simulations refine neutron/X-ray scattering data to model short- and medium-range order (SRO/MRO). For Sm³⁺-doped glasses, RMC reveals rare-earth clustering tendencies and coordination environments (e.g., Sm³⁺ preferentially occupying low-field-strength sites). This method is particularly effective when combined with extended X-ray absorption fine structure (EXAFS) spectroscopy to validate bond distances .
Q. What experimental designs elucidate energy transfer mechanisms in Sm³⁺-doped this compound glasses?
Time-resolved photoluminescence spectroscopy is critical for studying energy transfer between Sm³⁺ ions. By varying dopant concentrations (e.g., 0.3–1.0 mol%), researchers observe lifetime reductions in the ⁴G₅/₂ excited state due to cross-relaxation processes. Förster resonance energy transfer (FRET) models can quantify donor-acceptor distances, with critical radii typically <4 Å in phosphate matrices .
Methodological Considerations
- Data Contradiction Analysis : When phase studies conflict (e.g., unexpected ternary phases), cross-validate using multiple techniques (DSC, XRD, electron microscopy) and consult historical eutectic data from molten salt systems for analogous behavior .
- Experimental Reproducibility : Document furnace atmosphere, cooling rates, and precursor purity (≥99.9%) in metadata, aligning with LTER guidelines for dataset transparency .
- Structural Modeling : Combine RMC with ab initio molecular dynamics (AIMD) to predict dopant site preferences and validate with EXAFS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
